1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide
描述
属性
IUPAC Name |
1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O4/c1-25-17-15(23-24-25)18(22-10-21-17)26-8-12(9-26)19(27)20-7-11-5-13(28-2)16(30-4)14(6-11)29-3/h5-6,10,12H,7-9H2,1-4H3,(H,20,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGFXLDVYSAIFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CC(=C(C(=C4)OC)OC)OC)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The compound, also known as 1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide, has been identified to target Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation. The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors.
Mode of Action
The compound acts as a reversible LSD1 inhibitor . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B). The compound’s interaction with LSD1 results in significant inhibition of LSD1’s activity. Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity.
生物活性
The compound 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. Its unique structural features suggest various biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound can be broken down into its core components:
- Triazolopyrimidine moiety : This structure is known for its diverse biological activities, including anticancer and antimicrobial properties.
- Azetidine ring : This five-membered ring contributes to the compound's structural integrity and may influence its pharmacokinetic properties.
- Trimethoxybenzyl group : This substituent could enhance the lipophilicity and biological interactions of the molecule.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological pathways. These interactions can modulate enzyme activity or receptor signaling, leading to pharmacological effects. The triazolo[4,5-d]pyrimidine core is particularly noted for its role in inhibiting various enzymes, which could be a crucial aspect of its mechanism.
Biological Activity Overview
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant biological activities:
- Anticancer Activity :
-
Antimicrobial Properties :
- Similar compounds have been evaluated for their ability to inhibit bacterial growth and have shown promising results against resistant strains.
- Enzyme Inhibition :
Case Studies
Several studies have highlighted the biological potential of triazolo[4,5-d]pyrimidine derivatives:
- Study on USP28 Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit USP28, a deubiquitinating enzyme implicated in cancer. The most potent compound exhibited strong inhibitory effects with low micromolar IC50 values .
- Antiproliferative Activity Evaluation : Another study assessed the antiproliferative effects of various triazolo derivatives on human cancer cell lines. Results indicated that modifications in the substituents significantly affected the activity profiles .
Data Tables
| Compound Name | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | USP28 Inhibitor | 1.1 | USP28 |
| Compound B | Antiproliferative | 2.0 | Various Tumor Cell Lines |
| Compound C | Antimicrobial | 0.5 | Bacterial Strains |
常见问题
Q. What are the key synthetic pathways and intermediates for 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Triazolo-pyrimidine core formation : Cyclization of precursors like 4,5-diaminopyrimidines with nitrous acid or diazotization agents to form the triazole ring .
- Azetidine coupling : The azetidine-3-carboxamide moiety is introduced via nucleophilic substitution or coupling reagents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
- Functionalization : The 3,4,5-trimethoxybenzyl group is attached through reductive amination or alkylation under inert atmospheres . Key intermediates include the triazolo-pyrimidine core and the azetidine-3-carboxylic acid derivative.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substituent positions .
- Infrared (IR) Spectroscopy : Identifies functional groups like amides (C=O stretch ~1650 cm⁻¹) and triazole rings .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (if crystals are obtainable) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?
Low yields in azetidine coupling often arise from steric hindrance or poor solubility. Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reactant solubility .
- Catalyst screening : Alternative coupling agents like EDC/HOBt or microwave-assisted synthesis enhance efficiency .
- Temperature control : Maintaining 0–5°C during coupling minimizes side reactions .
- Purification : Flash chromatography or preparative HPLC isolates the product from byproducts .
Q. How should contradictions in biological activity data across studies be resolved?
Discrepancies (e.g., varying IC₅₀ values in kinase assays) may stem from:
- Purity differences : Validate compound purity (>95%) via HPLC before testing .
- Assay conditions : Standardize buffer pH, temperature, and enzyme concentrations .
- Cellular vs. enzymatic assays : Confirm target engagement using cellular thermal shift assays (CETSA) or siRNA knockdowns .
- Structural analogs : Compare activity with related triazolo-pyrimidines to identify structure-activity relationships (SAR) .
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action?
- Kinase profiling : Use panels like Eurofins KinaseProfiler to identify off-target effects .
- Molecular docking : Predict binding modes using software like AutoDock Vina with crystal structures of target kinases (e.g., EGFR or CDK2) .
- Cellular pathway analysis : RNA sequencing or phosphoproteomics after treatment reveals downstream signaling impacts .
- Mutagenesis studies : Engineer kinase mutants (e.g., T790M in EGFR) to validate binding specificity .
Q. What strategies improve metabolic stability for in vivo applications?
- Prodrug design : Mask polar groups (e.g., carboxylic acid) with ester or amide prodrugs .
- Structural modifications : Replace labile moieties (e.g., methoxy groups) with bioisosteres like fluorine or methyl .
- Microsomal stability assays : Test liver microsome metabolism to identify vulnerable sites .
- PEGylation : Conjugation with polyethylene glycol (PEG) enhances plasma half-life .
Data Analysis and Methodological Considerations
Q. How can researchers validate the compound’s selectivity against related kinases?
- Competitive binding assays : Use ATP-biotin probes in combination with streptavidin pull-downs .
- Crystallography : Co-crystallize the compound with target kinases to confirm binding pose .
- Selectivity panels : Compare activity across 100+ kinases to identify off-target hits .
Q. What computational tools are effective for predicting pharmacokinetic properties?
- ADMET prediction : SwissADME or ADMETlab estimate solubility, permeability, and cytochrome P450 interactions .
- Molecular dynamics (MD) : Simulate binding stability over time (e.g., using GROMACS) .
Conflict Resolution and Best Practices
- Reproducibility : Document reaction conditions (e.g., solvent grade, humidity) and share raw spectral data .
- Data transparency : Publish negative results (e.g., failed coupling attempts) to guide optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
